

Clomeprop: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clomeprop*

Cat. No.: *B166949*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomeprop is a synthetic auxin plant growth regulator, classified as a phenoxy herbicide.^{[1][2]} Historically used for post-emergence control of broadleaf weeds in rice, it is now considered largely obsolete in many regions.^[1] Its mechanism of action mirrors that of the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth and development. This guide provides a comprehensive technical overview of **clomeprop**, including its chemical properties, mechanism of action, metabolic fate, and relevant experimental considerations.

Chemical and Physical Properties

Clomeprop, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a solid substance with the following properties:^{[3][4]}

Property	Value
CAS Number	84496-56-0
Molecular Formula	C ₁₆ H ₁₅ Cl ₂ NO ₂
Molecular Weight	324.20 g/mol
Appearance	White solid
Melting Point	146-150 °C
Stereochemistry	Contains a chiral center, exists as a racemic mixture of (R)- and (S)-enantiomers. [1]

Mechanism of Action: A Synthetic Auxin

Clomeprop exerts its effects by mimicking the plant hormone auxin.[\[1\]](#) Like other synthetic auxins, it disrupts normal hormonal balance, leading to a cascade of physiological and morphological effects that are ultimately phytotoxic at herbicidal concentrations. The primary mode of action involves the following steps:

- Hydrolysis to Active Form: In planta, **clomeprop** is hydrolyzed to its active metabolite, 2-(2,4-dichloro-m-tolyl)propionic acid (DMPA).
- Auxin Receptor Binding: DMPA, acting as an auxin mimic, is thought to bind to auxin receptors, such as the TIR1/AFB F-box proteins. This binding initiates a signaling cascade.
- Derepression of Auxin-Responsive Genes: The binding of the auxin mimic to its receptor leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes.
- Disruption of Plant Growth: The uncontrolled and prolonged activation of these genes leads to a variety of growth abnormalities, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.

Interaction with Ethylene Biosynthesis

A key aspect of **clomeprop**'s mode of action is its interplay with the ethylene biosynthesis pathway.

- Activation of ACC Synthase: **Clomeprop**, likely through its active metabolite DMPA, has been shown to activate 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.
- Increased Ethylene Production: This activation leads to an increase in the production of ethylene, a plant hormone involved in stress responses and senescence.
- Synergistic Phytotoxicity: The elevated ethylene levels are believed to contribute significantly to the morphological changes and phytotoxic effects observed after **clomeprop** application.

```
// Nodes Clomeprop [label="Clomeprop", fillcolor="#FBBC05", fontcolor="#202124"]; DMPA
[label="DMPA\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis
[label="Hydrolysis\nin planta", shape=ellipse, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; Auxin_Receptor [label="Auxin Receptor\n(e.g., TIR1/AFB)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCFTIR1_AFB [label="SCF(TIR1/AFB)\nE3
Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aux_IAA [label="Aux/IAA
Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome",
shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="Auxin
Response\nFactor (ARF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Auxin_Genes
[label="Auxin-Responsive\nGenes", shape=cds, style=filled, fillcolor="#FBBC05",
fontcolor="#202124"]; Growth_Disruption [label="Disrupted Growth\n(Epinasty, etc.)",
shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC_Synthase
[label="ACC Synthase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethylene
[label="Increased Ethylene\nProduction", fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges Clomeprop -> Hydrolysis [arrowhead=normal]; Hydrolysis -> DMPA
[arrowhead=normal]; DMPA -> Auxin_Receptor [label=" Binds to"]; Auxin_Receptor ->
SCFTIR1_AFB [label=" Activates"]; SCFTIR1_AFB -> Aux_IAA [label=" Ubiquitinates"];
Aux_IAA -> Proteasome [label=" Degraded by"]; Aux_IAA -> ARF [style=dashed,
arrowhead=tee, label=" Represses"]; Proteasome -> ARF [style=invis]; // for layout ARF ->
Auxin_Genes [label=" Activates\nTranscription"]; Auxin_Genes -> Growth_Disruption
[arrowhead=normal]; DMPA -> ACC_Synthase [arrowhead=normal]; ACC_Synthase ->
```

Ethylene [arrowhead=normal]; Ethylene -> Growth_Disruption [arrowhead=normal]; } .enddot

Caption: Proposed signaling pathway of **clomeprop** in plants.

Quantitative Data on Plant Growth Regulation

Detailed quantitative dose-response data for **clomeprop** is limited in publicly available literature, likely due to its status as an obsolete herbicide. However, based on its classification as a synthetic auxin, its effects are expected to be concentration-dependent.

Effect	Expected Outcome at Different Concentrations
Root Growth	Inhibition of primary root elongation and promotion of adventitious root formation at low to moderate concentrations. Severe inhibition at high concentrations.
Shoot Growth	Promotion of cell elongation and shoot growth at very low concentrations. At herbicidal concentrations, it leads to uncontrolled growth, epinasty, and necrosis.
Fruit Set	Synthetic auxins are known to promote fruit set and prevent premature fruit drop in some species. Specific data for clomeprop is not readily available.

Experimental Protocols

The following are generalized protocols for evaluating the synthetic auxin activity of **clomeprop**, adapted from standard methods for herbicide and plant growth regulator testing.

Root Elongation Inhibition Assay (e.g., in *Arabidopsis thaliana*)

Objective: To quantify the inhibitory effect of **clomeprop** on primary root growth.

Methodology:

- Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing a range of **clomeprop** concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 μ M). Dissolve **clomeprop** in a suitable solvent (e.g., DMSO) before adding to the autoclaved and cooled medium. Ensure the final solvent concentration is consistent across all treatments, including the control.
- Seed Sterilization and Plating: Surface-sterilize *Arabidopsis thaliana* seeds and place them on the prepared agar plates.
- Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination, then transfer to a growth chamber with controlled light and temperature conditions.
- Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
- Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a dose-response curve.

Whole Plant Herbicidal Efficacy Assay (e.g., in Rice and a Broadleaf Weed)

Objective: To assess the post-emergence herbicidal activity of **clomeprop**.

Methodology:

- Plant Material: Grow rice (a tolerant species) and a susceptible broadleaf weed species in pots under controlled greenhouse conditions.
- Herbicide Application: At the 2-3 leaf stage, apply **clomeprop** at various rates (e.g., 0, 100, 200, 400, 800 g a.i./ha) using a laboratory track sprayer to ensure uniform application.
- Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).


- Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
- Data Analysis: Analyze the visual injury ratings and biomass data to determine the dose-response relationship for both the crop and the weed species.

Extraction and Analysis of Clomeprop and its Metabolite (DMPA) from Plant Tissue

Objective: To extract and quantify **clomeprop** and its active metabolite, DMPA, from plant tissues. This protocol is adapted from a method for animal and fishery products and may require optimization for plant matrices.[\[5\]](#)

Methodology:

- Homogenization and Extraction: Homogenize a known weight of plant tissue in a mixture of acetone and n-hexane.[\[5\]](#)
- Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning step with acetonitrile and hexane to remove lipids and other nonpolar interfering compounds.[\[5\]](#)
- Solid-Phase Extraction (SPE) Cleanup: Further purify the extract using a solid-phase extraction cartridge (e.g., silica-based or polymeric sorbent) to remove polar interferences.
- LC-MS/MS Analysis: Analyze the cleaned-up extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of **clomeprop** and DMPA.[\[5\]](#)

[Click to download full resolution via product page](#)

Synthesis

The commercial synthesis of **clomeprop** involves a two-step process:[1]

- Etherification: A chlorinated phenol is reacted with a propanoic acid derivative to form the phenoxypropanoic acid intermediate.
- Amide Bond Formation: The intermediate is then reacted with aniline to form the final product, 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide.

The reaction conditions for each step must be carefully controlled to ensure high purity and yield of the final product.[\[1\]](#)

```
// Reactants Chlorinated_Phenol [label="Chlorinated Phenol", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Propanoic_Acid_Derivative [label="Propanoic Acid\nDerivative",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4",  
fontcolor="#202124"];  
  
// Intermediates and Products Intermediate [label="Phenoxypropanoic\nAcid Intermediate",  
fillcolor="#FBBC05", fontcolor="#202124"]; Clomeprop [label="Clomeprop",  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Reactions Etherification [label="Etherification", shape=ellipse, style=filled,  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amide Bond\nFormation",  
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Edges Chlorinated_Phenol -> Etherification; Propanoic_Acid_Derivative -> Etherification;  
Etherification -> Intermediate; Intermediate -> Amidation; Aniline -> Amidation; Amidation ->  
Clomeprop; } .enddot Caption: Simplified synthesis pathway of clomeprop.
```

Conclusion

Clomeprop serves as a classic example of a synthetic auxin herbicide. While its commercial use has declined, it remains a relevant compound for research into auxin biology, herbicide mode of action, and the development of new plant growth regulators. Understanding its chemical properties, metabolic activation, and interaction with other phytohormone pathways, such as ethylene biosynthesis, provides valuable insights for researchers in plant science and agrochemical development. The provided generalized protocols offer a starting point for further investigation into the specific effects of **clomeprop** on various plant species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clomeprop (Ref: MY-15) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. (R,S)-2-(2,4-dichloro-m-tolyloxy)propionanilide | C16H15Cl2NO2 | CID 93482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clomeprop | CymitQuimica [cymitquimica.com]
- 5. mhw.go.jp [mhw.go.jp]
- To cite this document: BenchChem. [Clomeprop: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166949#clomeprop-as-a-synthetic-auxin-plant-growth-regulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com